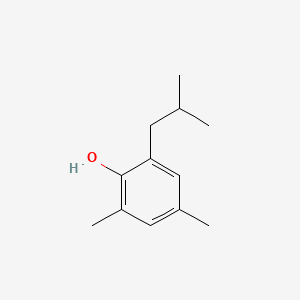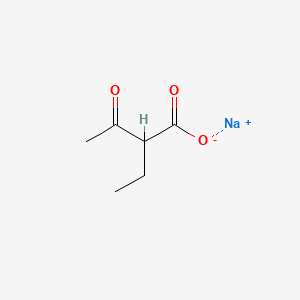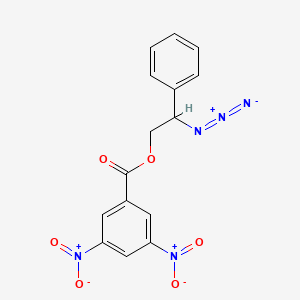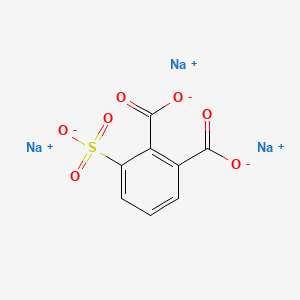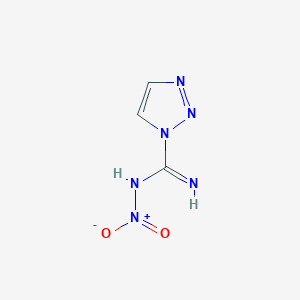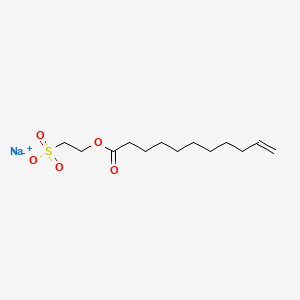
Sodium 2-sulphonatoethyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-sulphonatoethyl undec-10-enoate is a chemical compound with the molecular formula C13H23NaO5S and a molar mass of 314.37349 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-sulphonatoethyl undec-10-enoate typically involves the reaction of undec-10-enoic acid with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C11H19COOH+NaHSO3→C13H23NaO5S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-sulphonatoethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted alkenes and related compounds.
Scientific Research Applications
Sodium 2-sulphonatoethyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of Sodium 2-sulphonatoethyl undec-10-enoate involves its interaction with lipid membranes and proteins. The sulfonate group interacts with polar head groups of lipids, while the hydrophobic tail interacts with the lipid bilayer. This dual interaction disrupts membrane integrity, leading to cell lysis in microbial applications.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate (SLES): A surfactant used in detergents and personal care products.
Sodium 2-sulfonatoethyl methacrylate: A compound with similar sulfonate functionality but different applications.
Uniqueness
Sodium 2-sulphonatoethyl undec-10-enoate is unique due to its specific molecular structure, which provides distinct surfactant properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
CAS No. |
64716-81-0 |
|---|---|
Molecular Formula |
C13H23NaO5S |
Molecular Weight |
314.38 g/mol |
IUPAC Name |
sodium;2-undec-10-enoyloxyethanesulfonate |
InChI |
InChI=1S/C13H24O5S.Na/c1-2-3-4-5-6-7-8-9-10-13(14)18-11-12-19(15,16)17;/h2H,1,3-12H2,(H,15,16,17);/q;+1/p-1 |
InChI Key |
PTLFHEHCDQXTMS-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





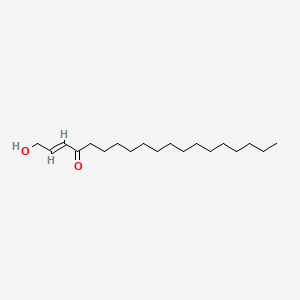
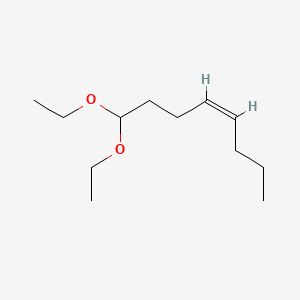
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
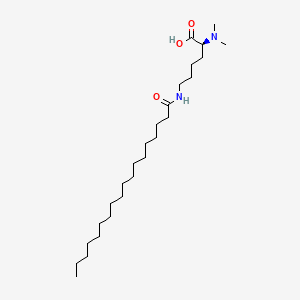
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)
